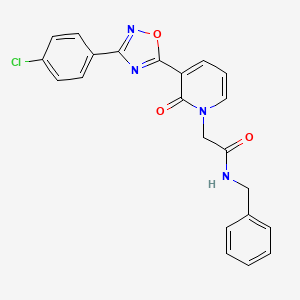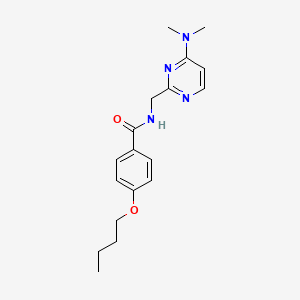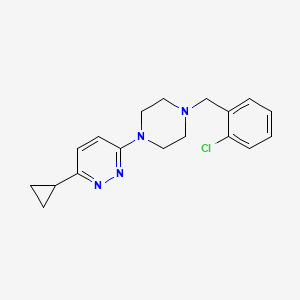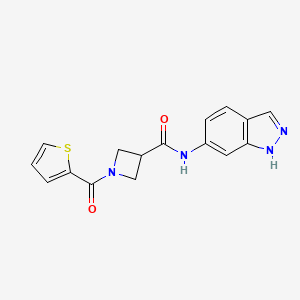![molecular formula C28H29N3O3 B2850975 1-(2,5-dimethoxyphenyl)-4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 847397-30-2](/img/structure/B2850975.png)
1-(2,5-dimethoxyphenyl)-4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, other names or identifiers, and its role or use in scientific research or industry.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or solvents used.Molecular Structure Analysis
Researchers might use techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with other substances and any products formed.Physical And Chemical Properties Analysis
This could include studying the compound’s melting point, boiling point, solubility, and other physical properties, as well as its chemical stability and reactivity.Scientific Research Applications
Photochromic Properties
Research by Kose and Orhan (2006) on benzimidazol[1,2a]pyrrolidin-2-ones, closely related to the compound of interest, highlights their application in creating thermally stable, highly coloured photochromes. These compounds were synthesized via condensation, showing promising photochromic properties that could be valuable in developing new materials with variable optical properties (Kose & Orhan, 2006).
Synthesis of Novel Polyimides
Wang et al. (2006) documented the synthesis of novel polyimides from a pyridine-bridged aromatic dianhydride monomer, demonstrating the potential for the creation of materials with good thermal stability and mechanical properties. This study points to applications in developing advanced polymers with specific physical characteristics for industrial use (Wang et al., 2006).
Anti-Alzheimer's Agents
A study by Gupta et al. (2020) on N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives, including compounds structurally similar to the query compound, showed significant potential in managing Alzheimer's disease. The derivatives displayed promising anti-Alzheimer's profiles, indicating potential therapeutic applications (Gupta et al., 2020).
Anticancer Properties
Martínez-Alonso et al. (2014) explored ruthenium(II) arene compounds with benzimidazole derivatives for anticancer properties. Their research provides insights into structure-activity relationships, demonstrating the compound's potential in cancer treatment through multitarget mechanisms (Martínez-Alonso et al., 2014).
Anticancer and ADME Study
Rasal et al. (2020) investigated 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives with a benzimidazole template for anticancer activity. This study highlights the compound's efficacy against specific cancer cell lines and its favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile, suggesting its potential as a lead compound in anticancer drug development (Rasal et al., 2020).
Safety And Hazards
Researchers would look at any potential hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
Finally, researchers might suggest future directions for research on the compound, such as potential applications, modifications, or areas that need further investigation.
Please note that this is a general guide and the specific steps may vary depending on the nature of the compound and the focus of the research. For a detailed analysis of a specific compound, I would recommend consulting the scientific literature or a chemistry professional.
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-4-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-18-9-10-19(2)20(13-18)16-31-24-8-6-5-7-23(24)29-28(31)21-14-27(32)30(17-21)25-15-22(33-3)11-12-26(25)34-4/h5-13,15,21H,14,16-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENZIXDIVTXUMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC(=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-4-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2850893.png)
![6-Cyclopropyl-2-[(2-pyridinylmethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2850894.png)

![5-Phenyl-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2850898.png)




![1-(6-ethylbenzo[d]thiazol-2-yl)-5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2850909.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2850911.png)

![N-(2,6-dimethylphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2850914.png)
